Ido2-IN-1

IDO2 IDO1 enzyme selectivity

Ido2-IN-1 (CAS 2803768-09-2, molecular formula C21H21BrN10O3, molecular weight 541.36) is a small-molecule inhibitor of indoleamine 2,3-dioxygenase 2 (IDO2), an enzyme in the tryptophan–kynurenine metabolic pathway that acts as a pro-inflammatory mediator in autoimmune pathogenesis. First disclosed by He et al.

Molecular Formula C21H21BrN10O3
Molecular Weight 541.4 g/mol
Cat. No. B12390203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdo2-IN-1
Molecular FormulaC21H21BrN10O3
Molecular Weight541.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)NCC2=CN(N=N2)CCNC3=NON=C3C(=NCC4=CC(=CC=C4)Br)NO
InChIInChI=1S/C21H21BrN10O3/c22-15-5-3-4-14(10-15)11-25-19(28-34)18-20(30-35-29-18)24-8-9-32-13-16(27-31-32)12-26-21(33)17-6-1-2-7-23-17/h1-7,10,13,34H,8-9,11-12H2,(H,24,30)(H,25,28)(H,26,33)
InChIKeyKIIAYIPXLMATRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ido2-IN-1 for Inflammatory Autoimmunity Research: First Selective Small-Molecule IDO2 Inhibitor at Nanomolar Potency


Ido2-IN-1 (CAS 2803768-09-2, molecular formula C21H21BrN10O3, molecular weight 541.36) is a small-molecule inhibitor of indoleamine 2,3-dioxygenase 2 (IDO2), an enzyme in the tryptophan–kynurenine metabolic pathway that acts as a pro-inflammatory mediator in autoimmune pathogenesis [1]. First disclosed by He et al. in the Journal of Medicinal Chemistry (2022), Ido2-IN-1 (compound 22) represents the first reported selective small-molecule IDO2 inhibitor with nanomolar potency and demonstrated oral bioavailability in preclinical models [1]. The compound is specifically intended for investigating IDO2-mediated mechanisms in inflammatory and autoimmune conditions, including rheumatoid arthritis [1].

Why Generic IDO1 or TDO Inhibitors Cannot Substitute for Ido2-IN-1 in Autoimmunity Research


The tryptophan–kynurenine pathway comprises three distinct dioxygenases — IDO1, IDO2, and TDO — each with divergent tissue distribution, functional roles, and relevance to disease pathology [1]. In the KRN preclinical model of rheumatoid arthritis, IDO2 gene deletion selectively blunts autoimmune responses, whereas IDO1 deletion has no effect, providing direct evidence of separate in vivo functions for these paralogous enzymes [1]. Commercially available IDO1-selective inhibitors (e.g., epacadostat, navoximod, linrodostat) or dual IDO1/TDO inhibitors do not meaningfully inhibit IDO2 at physiologically relevant concentrations, rendering them unsuitable for interrogating IDO2-specific biology [2]. Conversely, substituting with a broad-spectrum IDO1/IDO2 dual inhibitor (e.g., IDO1/2-IN-1) introduces confounding IDO1 inhibition, which obscures mechanistic interpretation in systems where IDO1 and IDO2 exert opposing immunomodulatory functions [2]. Ido2-IN-1 provides the requisite target specificity to disentangle IDO2-dependent from IDO1-dependent or TDO-dependent effects.

Quantitative Differentiation of Ido2-IN-1: Head-to-Head Comparisons with Closest Analogs and Alternatives


IDO2 Selectivity Profile: Ido2-IN-1 Demonstrates 3.7-Fold Preference for IDO2 over IDO1

Ido2-IN-1 (compound 22) exhibits a 3.7-fold selectivity for IDO2 over IDO1 in recombinant enzyme assays [1]. The measured IC50 for IDO2 is 112 nM, while IC50 for IDO1 is 411 nM [1]. In contrast, clinically evaluated IDO1 inhibitors such as epacadostat (INCB024360, IC50 ~10 nM for IDO1, minimal IDO2 inhibition), navoximod (GDC-0919, Ki ~7 nM for IDO1, minimal IDO2 inhibition), and linrodostat (BMS-986205, ~2 nM for IDO1, irreversible inhibitor with negligible IDO2 activity) are designed with inverse selectivity and do not provide meaningful IDO2 inhibition at therapeutic concentrations [2]. The dual inhibitor IDO1/2-IN-1, while potent against both IDO1 (28 nM) and IDO2 (144 nM), does not discriminate between the two paralogs, limiting its utility for IDO2-specific mechanistic studies [3].

IDO2 IDO1 enzyme selectivity tryptophan metabolism

Oral Bioavailability and Systemic Exposure: Ido2-IN-1 Achieves 17.87% Bioavailability with Detectable Plasma Levels in Rat

Ido2-IN-1 demonstrates oral bioavailability (F = 17.87%) in rat pharmacokinetic studies, enabling oral dosing for in vivo efficacy experiments without requiring intravenous or intraperitoneal administration [1]. Key PK parameters include: oral Cmax = 153.8 ng/mL at Tmax = 0.75 h (10 mg/kg PO), with AUC(0-∞) = 670.5 h·ng/mL following oral administration versus 375.1 h·ng/mL for intravenous (1 mg/kg IV) [1]. Terminal half-life following oral dosing is 2.02 h [1]. Among IDO2-targeting tool compounds, GNF-PF-3777 (8-Nitrotryptanthrin) lacks reported oral bioavailability data and is primarily characterized by Ki = 0.97 μM in vitro . Tenatoprazole, a proton pump inhibitor with weak IDO2 inhibitory activity (IC50 = 1.8 μM), is orally bioavailable but shows no inhibition of IDO1 or TDO up to 100 μM, though its IDO2 potency is ~16-fold weaker than Ido2-IN-1 [2].

oral bioavailability pharmacokinetics in vivo rodent PK

In Vivo Anti-Arthritic Efficacy: Ido2-IN-1 Outperforms Naproxen in Collagen-Induced Arthritis Model

In the collagen-induced arthritis (CIA) mouse model — a well-established preclinical model recapitulating human rheumatoid arthritis pathogenesis — Ido2-IN-1 (compound 22) at 100 mg/kg oral single dose exhibited superior anti-inflammatory activity compared to naproxen, a clinical NSAID standard of care for arthritis pain and inflammation [1]. Additionally, Ido2-IN-1 administered intraperitoneally at 25, 50, and 100 mg/kg once daily for 19 days effectively inhibited mouse paw swelling in a dose-dependent manner and demonstrated significant efficacy in reducing arthritis severity [1]. In the xylene-induced ear swelling model (acute inflammation), Ido2-IN-1 at 100 mg/kg PO achieved a swelling inhibition rate of 65.32% [1]. No published head-to-head comparisons exist between Ido2-IN-1 and other IDO2 tool compounds (e.g., GNF-PF-3777, tenatoprazole) in arthritis models, as neither has been evaluated for in vivo anti-arthritic activity in peer-reviewed studies.

collagen-induced arthritis CIA rheumatoid arthritis in vivo efficacy

First-in-Class Status: Ido2-IN-1 is the First Reported Selective Nanomolar IDO2 Small-Molecule Inhibitor

Ido2-IN-1 (compound 22) is explicitly described in the primary discovery paper as "the first selective IDO2 inhibitor" with nanomolar potency, addressing a critical gap in the IDO2 research toolkit [1]. Prior to this disclosure, available IDO2 inhibitors were either non-selective (e.g., D-1-methyl-tryptophan, which preferentially inhibits IDO2 over IDO1 but with weak potency), low-potency (e.g., tenatoprazole, IDO2 IC50 = 1.8 μM, ~16-fold weaker than Ido2-IN-1), or lacked peer-reviewed characterization (e.g., GNF-PF-3777, Ki = 0.97 μM, no selectivity profile published) [2][3]. The He et al. study authors explicitly position Ido2-IN-1 as "a tool compound for further IDO2-related mechanistic study" and "a candidate compound for the treatment of autoimmune diseases" [1]. The dual inhibitor IDO1/2-IN-1, while potent against IDO2 (144 nM), is designed for cancer immunotherapy applications requiring simultaneous IDO1/IDO2 blockade and does not provide IDO2-selective pharmacology [4].

IDO2 first-in-class selective inhibitor tool compound

Optimized Research Applications for Ido2-IN-1 Based on Validated Selectivity and In Vivo Activity


Dissecting IDO2-Specific vs IDO1-Mediated Mechanisms in Autoimmune Inflammation

Investigators studying the tryptophan–kynurenine pathway in autoimmune diseases can use Ido2-IN-1 to selectively inhibit IDO2 without suppressing IDO1 activity, which is critical given that IDO2 acts as a pro-inflammatory mediator in rheumatoid arthritis models while IDO1 exerts distinct or opposing immunoregulatory functions [1]. Ido2-IN-1 provides 3.7-fold IDO2 selectivity (IC50 112 nM vs IDO1 411 nM), enabling concentration-response experiments that titrate IDO2 inhibition with minimal IDO1 interference at lower concentrations. This selectivity contrasts with dual inhibitors like IDO1/2-IN-1, which potently inhibit both enzymes (IDO1 IC50 28 nM, IDO2 IC50 144 nM) and therefore cannot attribute observed phenotypes to IDO2 alone. Typical experimental concentrations range from 0.1-1 μM in cell-based assays, where Ido2-IN-1 produces substantial IDO2 inhibition while sparing >60% of IDO1 activity.

Validating IDO2 as a Therapeutic Target in Preclinical Rheumatoid Arthritis Models

For translational research programs evaluating IDO2 as a drug target for inflammatory arthritis, Ido2-IN-1 offers the only peer-reviewed, orally bioavailable small molecule with demonstrated efficacy in the collagen-induced arthritis (CIA) mouse model — the gold-standard preclinical model for rheumatoid arthritis [1]. Dosing regimens established in the primary literature include oral administration at 100 mg/kg (single dose) for acute inflammation assessment, or intraperitoneal administration at 25-100 mg/kg daily for 15-19 days for chronic efficacy studies [1]. The compound's superiority over naproxen in comparative testing validates its target engagement and therapeutic potential, while its characterized rat PK profile (F = 17.87%, T1/2 = 2.02 h PO) enables rational study design. This application is uniquely served by Ido2-IN-1, as no other IDO2 tool compound has been validated in CIA models or shown comparable in vivo efficacy.

Differentiating IDO2-Driven from TDO-Driven Tryptophan Metabolism in Complex Biological Systems

In studies where multiple tryptophan-catabolizing enzymes (IDO1, IDO2, TDO) are co-expressed — such as in tumor microenvironments, hepatic tissue, or inflammatory lesions — Ido2-IN-1 enables selective interrogation of IDO2 activity without cross-inhibition of IDO1 (411 nM IC50) or TDO. The clinical-stage IDO1 inhibitors epacadostat (IC50 ~10 nM for IDO1) and linrodostat (~2 nM for IDO1) show negligible IDO2 and TDO inhibition, making them unsuitable for IDO2 studies [2]. Conversely, TDO-selective inhibitors such as LM10 (IC50 0.62 μM) do not inhibit IDO2. Ido2-IN-1 fills this selectivity gap, allowing researchers to attribute observed changes in kynurenine production or downstream immune effects specifically to IDO2 inhibition when used in comparative experiments against IDO1-selective or TDO-selective controls.

Structure-Activity Relationship (SAR) Studies for Next-Generation IDO2-Targeted Therapeutics

Medicinal chemistry teams developing improved IDO2 inhibitors can use Ido2-IN-1 as a benchmark reference compound for SAR optimization campaigns. As the first disclosed selective IDO2 inhibitor with nanomolar potency (112 nM), Ido2-IN-1 establishes the baseline for potency (112 nM IDO2 IC50), selectivity ratio (3.7-fold over IDO1), oral bioavailability (F = 17.87%), and in vivo efficacy parameters that next-generation compounds should surpass [1]. Its fully disclosed chemical structure (C21H21BrN10O3, MW 541.36) and published synthetic route enable researchers to generate analogs and evaluate improvements in potency, selectivity, metabolic stability, or bioavailability. The compound's well-characterized PK and in vivo data provide a comprehensive reference point against which novel IDO2 inhibitors can be meaningfully benchmarked, accelerating rational drug design efforts.

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